2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound with significant relevance in scientific research It is characterized by the presence of a triazole ring system, sulfanyl group, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process. The initial step involves the formation of the triazole ring via a cyclization reaction. This is followed by the introduction of the sulfanyl group through a thiolation reaction. Finally, the acetamide moiety is added through an acylation reaction. Typical reaction conditions include the use of organic solvents, controlled temperatures, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and high-throughput screening techniques to identify the most efficient reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The triazole ring and sulfanyl group are susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amine using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring system is a key component in click chemistry reactions, facilitating the rapid and efficient formation of new chemical bonds.
Biology
Biologically, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for drug development.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic applications, including anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways.
Industry
Industrially, this compound is used in the development of novel materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. In cancer cells, it disrupts signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Compared to similar compounds, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a triazole ring, sulfanyl group, and acetamide moiety. Other compounds with similar structures include:
1,2,4-Triazole derivatives: These compounds share the triazole ring system but may differ in the substituents attached, leading to varied chemical and biological properties.
Sulfanyl acetamides: These compounds contain the sulfanyl and acetamide groups but lack the triazole ring, resulting in different reactivity and applications.
Aromatic acetamides: These compounds include acetamide groups attached to aromatic rings but do not possess the triazole and sulfanyl functionalities, thus having distinct properties and uses.
Conclusion
This compound is a compound of considerable interest in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its potential for future developments.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)14-4-8-16(9-5-14)22-18(26)12-28-20-24-23-19(25(20)21)15-6-10-17(27-3)11-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCYKDXUGHSMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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